
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as IPP, is a chemical compound that has gained attention in the scientific community due to its potential as a drug candidate. IPP is a beta-blocker that has been shown to have potential therapeutic effects in the treatment of cardiovascular diseases, such as hypertension and heart failure. In
Wirkmechanismus
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride works as a beta-blocker by blocking the beta-adrenergic receptors in the heart and blood vessels. This results in a reduction in heart rate and blood pressure, which can lead to improved cardiac function. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride also has anti-inflammatory effects, which may contribute to its potential therapeutic effects in the treatment of asthma and COPD.
Biochemical and Physiological Effects:
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines in the lungs, which may contribute to its potential as a treatment for asthma and COPD. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to reduce oxidative stress and improve cardiac function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it has been shown to have a relatively low toxicity profile in animal studies. However, it is important to note that further studies are needed to determine its safety and efficacy in humans. One limitation of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it is a relatively new compound, and there is limited information available on its potential side effects and long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride. One area of interest is the potential use of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a treatment for asthma and COPD. Further studies are needed to determine its efficacy in humans and to explore its mechanism of action in these conditions. Another potential future direction is the use of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride in the treatment of heart failure. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to improve cardiac function in animal models, and further studies are needed to determine its potential as a treatment for this condition. Finally, there is also potential for 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride to be used in combination with other drugs to enhance its therapeutic effects. Overall, further research is needed to fully explore the potential of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride as a drug candidate.
In conclusion, 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a promising drug candidate that has potential therapeutic effects in the treatment of cardiovascular diseases, asthma, and COPD. Its mechanism of action as a beta-blocker and anti-inflammatory agent has been well-established in animal studies, and there is potential for further research to explore its safety and efficacy in humans. While there are limitations to the current knowledge on 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, the potential for future research makes it an exciting area of study in the scientific community.
Synthesemethoden
The synthesis of 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride involves the reaction of 4-isopropylphenol with 2-methylpiperidine in the presence of a base to form the intermediate 1-(4-isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-one. This intermediate is then reduced with sodium borohydride to produce 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been the subject of several scientific studies due to its potential therapeutic effects. It has been shown to have a positive effect on cardiac function and can reduce blood pressure and heart rate. 1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been shown to have anti-inflammatory effects and may have potential as a treatment for asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
1-(2-methylpiperidin-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14(2)16-7-9-18(10-8-16)21-13-17(20)12-19-11-5-4-6-15(19)3;/h7-10,14-15,17,20H,4-6,11-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORPUUWYQOSKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

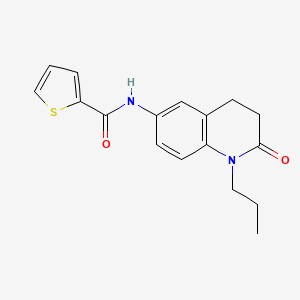
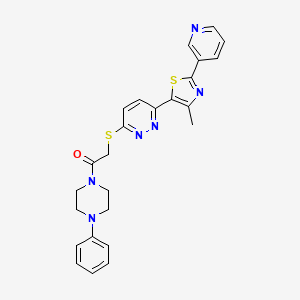
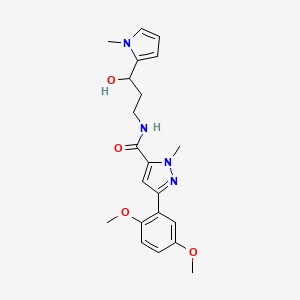
![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769091.png)
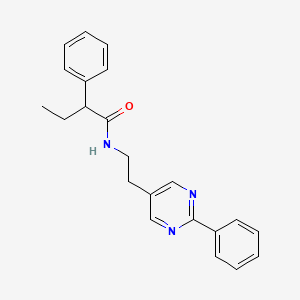
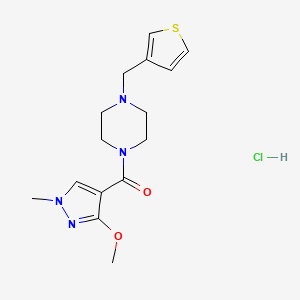
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

![N-(3-chloro-2-fluorophenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2769096.png)
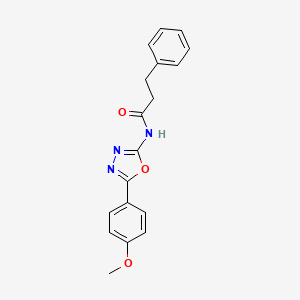
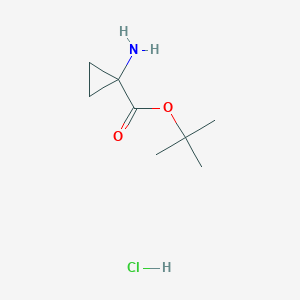
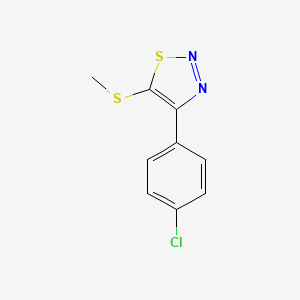

![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)